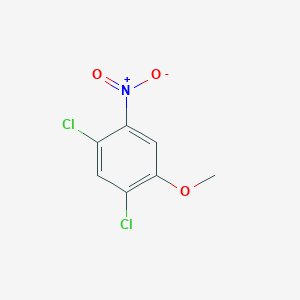

2,4-Dichloro-5-nitroanisole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dichloro-5-nitroanisole is a chemical compound with the molecular formula C7H5Cl2NO3 . It is used in various fields such as the synthesis of dyes, insecticides, and explosive formulations .

Synthesis Analysis

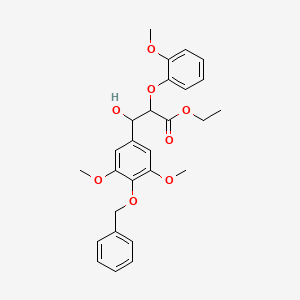

The synthesis of 2,4-Dichloro-5-nitroanisole involves two synthesis methods . The reaction conditions involve nitric acid in chloroform for 1 hour . The yield of 2,4-Dichloro-5-nitroanisole is 12.1% .Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5-nitroanisole consists of a benzene ring with two chlorine atoms, a nitro group, and a methoxy group . The molecular weight of the compound is 222.03 g/mol .Mécanisme D'action

Target of Action

Nitroaromatic compounds like this are known to interact with various enzymes and proteins within cells .

Mode of Action

The mode of action of 2,4-Dichloro-5-nitroanisole involves a series of chemical reactions. The nitro group is meta directing, meaning that the first step needs to be nitration . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing . This interaction with its targets leads to changes at the molecular level .

Biochemical Pathways

The biochemical pathways affected by 2,4-Dichloro-5-nitroanisole involve the degradation of nitroanisole derivatives. A cytochrome P450 system initiates the degradation of nitroanisole, leading to the formation of 1,2,4-benzenetriol and the release of nitrite . The degradation process involves ortho- and para-nitroreduction, demethylation, acetylation, hydroxylation, malonylation, and sulfation .

Result of Action

Nitroaromatic compounds like this are known to cause changes at the cellular level, potentially leading to antiproliferative activities against certain cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-5-nitroanisole. For instance, the degradation of similar nitroaromatic compounds has been shown to be influenced by the presence of iron/copper bimetal particles under acidic conditions . The environmental risk associated with the use of such compounds is still unclear .

Propriétés

IUPAC Name |

1,5-dichloro-2-methoxy-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZSXENBQLPKOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2926776.png)

![2-[4-(2-Chlorophenyl)pyrazol-1-yl]benzoic acid](/img/structure/B2926778.png)

![5-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2926779.png)

![N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2926781.png)

![(Z)-3,5-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2926782.png)

![N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2926789.png)

![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B2926793.png)

![N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2926796.png)